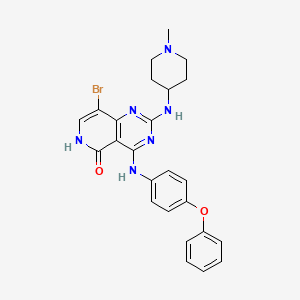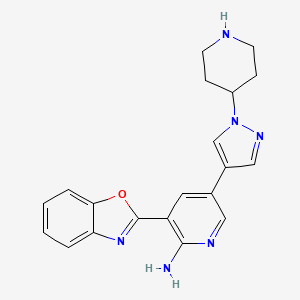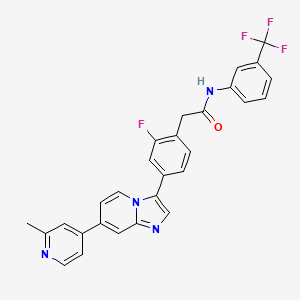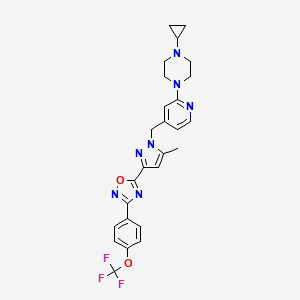
SCR7
Descripción general
Descripción
SCR7 es un compuesto químico conocido por su función como un inhibidor específico de la ADN Ligasa IV. Esta enzima es crucial para la vía de unión de extremos no homólogos (NHEJ), un mecanismo principal para reparar roturas de doble cadena en el ADN. Al inhibir la ADN Ligasa IV, this compound bloquea eficazmente la vía NHEJ, aumentando así la eficiencia de la reparación dirigida por homología (HDR) en aplicaciones de edición del genoma .
Aplicaciones Científicas De Investigación
SCR7 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo para estudiar los mecanismos de reparación del ADN y desarrollar nuevas reacciones químicas.
Industria: Se utiliza en el desarrollo de nuevas herramientas y procesos biotecnológicos.
Mecanismo De Acción
SCR7 ejerce sus efectos uniéndose al dominio de unión al ADN de la ADN Ligasa IV, inhibiendo así su interacción con el ADN. Esta inhibición bloquea la vía NHEJ, lo que lleva a un aumento de la reparación mediada por HDR. Los objetivos moleculares incluyen la ADN Ligasa IV y otras proteínas involucradas en las vías de reparación del ADN .
Análisis Bioquímico
Biochemical Properties
SCR7 plays a crucial role in biochemical reactions by inhibiting the nonhomologous DNA end-joining pathway. This compound specifically targets the enzyme Ligase IV, which is essential for the NHEJ process. By binding to Ligase IV, this compound prevents the ligation of DNA double-strand breaks, thereby inhibiting the repair of damaged DNA . This interaction is highly specific, as this compound does not significantly affect other ligases such as Ligase I and Ligase III . Additionally, this compound has been shown to interact with other DNA repair proteins, further enhancing its inhibitory effects on the NHEJ pathway .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound induces apoptosis by inhibiting the repair of DNA double-strand breaks, leading to the accumulation of DNA damage and subsequent cell death . This compound has been shown to decrease the levels of anti-apoptotic proteins while increasing the levels of pro-apoptotic proteins . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the DNA repair process . These effects make this compound a promising candidate for cancer therapy, as it can enhance the sensitivity of cancer cells to chemotherapeutic agents and radiation therapy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to Ligase IV, a key enzyme in the nonhomologous DNA end-joining pathway. By binding to Ligase IV, this compound inhibits the ligation of DNA double-strand breaks, preventing the repair of damaged DNA . This inhibition leads to the accumulation of DNA damage, which triggers apoptosis in cancer cells . Additionally, this compound has been shown to affect other DNA repair proteins, further enhancing its inhibitory effects on the NHEJ pathway . The compound’s specificity for Ligase IV ensures minimal off-target effects, making it a potent and selective inhibitor of the NHEJ pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and does not degrade significantly under standard laboratory conditions . Long-term studies have shown that this compound maintains its inhibitory effects on the NHEJ pathway, leading to sustained DNA damage and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit the NHEJ pathway and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effects on the NHEJ pathway . These findings highlight the importance of optimizing the dosage of this compound to maximize its therapeutic potential while minimizing its toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to DNA repair. The compound interacts with enzymes and cofactors involved in the nonhomologous DNA end-joining pathway, including Ligase IV and other DNA repair proteins . By inhibiting these enzymes, this compound disrupts the repair of DNA double-strand breaks, leading to the accumulation of DNA damage and apoptosis in cancer cells . Additionally, this compound has been shown to affect metabolic flux and metabolite levels, further influencing cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within cells . Once inside the cell, this compound accumulates in the nucleus, where it exerts its inhibitory effects on the nonhomologous DNA end-joining pathway . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of transporters and binding proteins .
Subcellular Localization
This compound is primarily localized in the nucleus, where it interacts with DNA repair proteins and enzymes involved in the nonhomologous DNA end-joining pathway . The compound’s subcellular localization is facilitated by targeting signals and post-translational modifications that direct it to the nucleus . Once in the nucleus, this compound binds to Ligase IV and other DNA repair proteins, inhibiting the repair of DNA double-strand breaks and inducing apoptosis in cancer cells . This specific localization ensures that this compound exerts its effects precisely where they are needed, minimizing off-target effects and enhancing its therapeutic potential .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de SCR7 involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central a través de una serie de reacciones de condensación y ciclización. Las condiciones de reacción específicas, como la temperatura, el disolvente y los catalizadores, se optimizan para lograr un alto rendimiento y pureza .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para la rentabilidad y la escalabilidad, asegurando una calidad y pureza consistentes. Se utilizan técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) para la purificación .
Análisis De Reacciones Químicas
Tipos de Reacciones
SCR7 principalmente experimenta reacciones de sustitución debido a sus grupos funcionales. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las condiciones típicas implican temperaturas moderadas y atmósferas inertes.
Reacciones de Oxidación: Se utilizan agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno en condiciones controladas.
Reacciones de Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de this compound con diferentes grupos funcionales .
Comparación Con Compuestos Similares
Compuestos Similares
RS-1: Otro compuesto que mejora la HDR al estabilizar la proteína RAD51.
NU7441: Un inhibidor de la quinasa de proteína dependiente de ADN que también afecta la vía NHEJ.
Unicidad
SCR7 es único en su inhibición específica de la ADN Ligasa IV, lo que lo hace particularmente eficaz para bloquear la vía NHEJ. Esta especificidad permite una edición del genoma más precisa y tiene implicaciones significativas para la terapia contra el cáncer .
Propiedades
IUPAC Name |
5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c23-17-15(19-11-13-7-3-1-4-8-13)16(21-18(24)22-17)20-12-14-9-5-2-6-10-14/h1-12H,(H2,21,22,23,24)/b19-11?,20-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEVCWPRIZJJRJ-LWRDCAMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)/N=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417353-16-2 | |
| Record name | 1417353-16-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SCR7?
A1: this compound primarily inhibits non-homologous end joining (NHEJ) [, , ]. It achieves this by targeting DNA Ligase IV, a key enzyme involved in the final ligation step of NHEJ [, , , , , , ].
Q2: What are the downstream effects of this compound-mediated NHEJ inhibition?
A2: Inhibition of NHEJ by this compound leads to the accumulation of double-strand breaks (DSBs) within cells [, , ]. This accumulation of DSBs can trigger cell cycle arrest [], apoptosis [, ], and sensitize cancer cells to radiotherapy and DNA-damaging agents [, , , , , ].
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C18H14N4OS and a molecular weight of 334.09 g/mol [].
Q4: Is there any spectroscopic data available for this compound?
A4: While the provided research papers focus on the biological activity of this compound, they do not provide detailed spectroscopic data. You can find this information in the paper "Synthesis and structure determination of this compound, a DNA ligase inhibitor." [].
Q5: How does this compound perform under various conditions?
A5: The provided research papers primarily focus on the biological activity of this compound and do not provide detailed information on its performance under various environmental conditions. Further research is needed to determine its stability at different pH levels, temperatures, and in the presence of oxidizing agents.
Q6: How do structural modifications of this compound impact its activity and potency?
A6: Studies have shown that the cyclized and oxidized forms of this compound (this compound-cyclized and this compound-pyrazine) exhibit different inhibitory effects on DNA ligases []. Additionally, researchers have synthesized this compound derivatives with improved potency compared to the parental compound, such as SCR116 and SCR132, which display enhanced cytotoxicity and efficacy in inhibiting NHEJ []. One derivative, SCR130, has been shown to be 20-fold more effective in inducing cytotoxicity in cancer cell lines compared to this compound [].
Q7: Has the impact of this compound modification on its selectivity been investigated?
A7: While this compound is generally considered a specific inhibitor of Ligase IV, some studies suggest that modifications can alter its selectivity. For example, this compound-pyrazine exhibits non-specific cytotoxicity at higher concentrations in Ligase IV-null cells [].
Q8: Are there any formulation strategies to improve the stability or bioavailability of this compound?
A9: Researchers have explored encapsulating this compound in Pluronic copolymer micelles to enhance its bioavailability and therapeutic efficacy. This encapsulation has been shown to increase the cytotoxicity of this compound in cancer cell lines [, ]. Additionally, a water-soluble version of this compound, named water-soluble this compound (WS-SCR7) has been synthesized to address solubility limitations [].
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A9: While the provided research papers focus on the in vitro and in vivo efficacy of this compound, detailed information about its ADME profile is limited. Further studies are needed to fully characterize its pharmacokinetic properties.
Q10: What cell-based assays have been used to study the efficacy of this compound?
A11: Various cell-based assays have been employed to assess this compound efficacy, including trypan blue exclusion assay [, , ], MTT assay [, ], Live-dead cell assays [], JC-1 assay [], and flow cytometry analysis []. These assays measure parameters like cell viability, mitochondrial membrane potential, and cell cycle progression.
Q11: Has this compound been tested in animal models, and what are the findings?
A12: Yes, this compound has shown promising anti-tumor activity in preclinical animal models. In mice models of Dalton's lymphoma, this compound administration led to a significant reduction in tumor growth, both alone and in combination with ionizing radiation []. Importantly, the combination therapy showed enhanced efficacy compared to either agent alone and exhibited minimal side effects on blood parameters and organ function [].
Q12: Are there known resistance mechanisms to this compound?
A12: The development of resistance to targeted therapies is a significant concern in cancer treatment. Although the research papers do not explicitly discuss this compound resistance mechanisms, it is crucial to investigate the possibility of resistance emergence during treatment. Factors like altered drug efflux, target protein mutations, and activation of alternative DNA repair pathways could contribute to potential resistance.
Q13: What is the safety profile of this compound?
A13: Although preclinical studies in mice models suggest minimal side effects with this compound treatment, further research is necessary to comprehensively evaluate its toxicity and long-term safety.
Q14: What tools and resources are essential for efficient research on this compound?
A14: Efficient research on this compound necessitates access to various tools and resources, including:
Q15: What are the key milestones in the research on this compound?
A15: The research journey of this compound is marked by several key milestones:
- Initial discovery: The identification of this compound as a potential inhibitor of NHEJ paved the way for its development as a potential anti-cancer agent [].
- Characterization of this compound derivatives: Subsequent studies explored the synthesis and characterization of various this compound derivatives, revealing their diverse effects on DNA ligases and cytotoxic potential [, , ].
- Exploration of delivery systems: To address bioavailability challenges, researchers investigated formulations like Pluronic copolymer micelles to encapsulate and deliver this compound effectively [, ].
- In vivo efficacy and combination therapy: Preclinical studies in animal models demonstrated the anti-tumor activity of this compound, both alone and in combination with ionizing radiation, highlighting its potential for cancer treatment [].
Q16: What are the potential cross-disciplinary applications of this compound research?
A16: this compound research extends beyond oncology and holds promise for applications in various fields, including:
- Infectious diseases: this compound has shown potential in inhibiting the growth and infectivity of parasites like Giardia lamblia, suggesting its potential as an antiparasitic agent [].
- Genetic disorders: Researchers are exploring the use of this compound in gene editing to enhance the efficiency of CRISPR/Cas9-mediated precise genome editing by promoting homology-directed repair [, , , , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone](/img/structure/B612006.png)

![N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide](/img/structure/B612008.png)


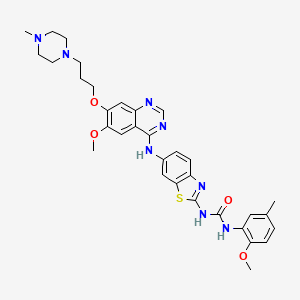
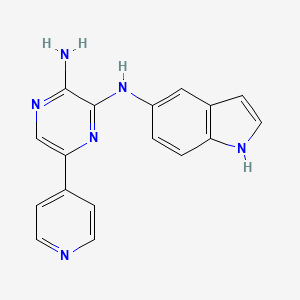
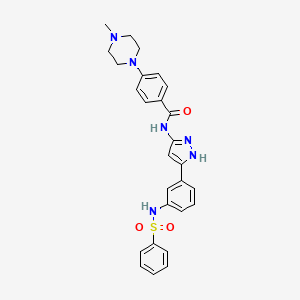
![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)
![N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide](/img/structure/B612020.png)
